chemical structure and molecular weight of (4-Bromobenzyl)boronic acid
chemical structure and molecular weight of (4-Bromobenzyl)boronic acid
[1][2]
Executive Summary & Chemical Identity
(4-Bromobenzyl)boronic acid is a specialized organoboron building block used primarily in medicinal chemistry for the construction of biaryl and diarylmethane scaffolds.[1] Unlike its more common analog, (4-bromophenyl)boronic acid, this compound features a methylene (
Chemical Identity Table
| Property | Data |
| Chemical Name | (4-Bromobenzyl)boronic acid |
| CAS Registry Number | 1350513-44-8 |
| Molecular Formula | |
| Molecular Weight | 214.85 g/mol |
| SMILES | OB(O)CC1=CC=C(Br)C=C1 |
| InChI Key | QBLFZIBJXUQVRF-UHFFFAOYSA-N (Note: Verify specific isomer linkage) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |
| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |
CRITICAL DISTINCTION: Do not confuse with (4-Bromophenyl)boronic acid (CAS 5467-74-3) .[2][1][3][4] The "benzyl" designation implies the presence of a benzylic methylene group, which significantly alters stability and reactivity (susceptibility to protodeboronation).
Synthesis & Manufacturing
The synthesis of (4-Bromobenzyl)boronic acid requires high chemoselectivity to install the boron moiety at the benzylic position without engaging the aryl bromide in oxidative addition. Standard Palladium-catalyzed methods often fail due to competing reaction at the
Recommended Protocol: Copper-Catalyzed Borylation
The most robust route involves the borylation of 4-bromobenzyl bromide using a Copper(I) catalyst, which prefers alkyl/benzylic halides over aryl halides.[2][1]
Reaction Scheme (DOT Visualization)
Figure 1: Chemoselective synthesis pathway avoiding aryl bromide coupling.
Detailed Methodology
Step 1: Borylation (Formation of Pinacol Ester) [2]
-
Reagents: 4-Bromobenzyl bromide (1.0 equiv), Bis(pinacolato)diboron (
, 1.1 equiv), CuI (10 mol%), (20 mol%), and KOAc (1.5 equiv).[1] -
Solvent: Anhydrous THF (degassed).
-
Procedure: Charge a flame-dried flask with solid reagents under Argon. Add THF via syringe.[1] Heat to 60°C for 12-16 hours. The Copper(I) catalyst selectively activates the benzylic C-Br bond via a radical or nucleophilic substitution mechanism, leaving the Ar-Br bond intact.[1]
-
Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pinacol ester.
Step 2: Hydrolysis to Free Acid
-
Reagents: 4-Bromobenzyl pinacol boronate, Sodium Periodate (
, 3.0 equiv), Ammonium Acetate ( ).[1] -
Solvent: Acetone/Water (1:1).
-
Procedure: Stir the ester with
and at room temperature for 24 hours. The periodate oxidatively cleaves the pinacol diol, liberating the free boronic acid. -
Isolation: Extract with EtOAc, wash with brine, and recrystallize from minimal hot acetonitrile or hexane/ether.
Reactivity & Applications in Drug Discovery
(4-Bromobenzyl)boronic acid serves as a bifunctional linker.[2][1] Its value lies in the orthogonal reactivity of its two functional handles: the boronic acid and the aryl bromide.
Orthogonal Cross-Coupling Strategies
Researchers utilize this molecule to link two distinct pharmacophores sequentially.[1]
| Reaction Stage | Functional Group Active | Reaction Type | Conditions |
| Stage 1 | Boronic Acid ( | Suzuki-Miyaura ( | Pd(dppf)Cl2, |
| Stage 2 | Aryl Bromide ( | Buchwald-Hartwig or Suzuki | Pd2(dba)3, XPhos, NaOtBu.[2][1] Couples with Amines or Boronic Acids.[1][4][5][6] |
Stability & Protodeboronation
Expert Insight: Benzyl boronic acids are inherently less stable than aryl boronic acids.[2][1] They are prone to protodeboronation (cleavage of the C-B bond) under high pH or high temperature, yielding the corresponding toluene derivative (4-bromotoluene).
-
Mitigation: Use mild bases (e.g.,
or ) rather than strong hydroxides/alkoxides during coupling reactions. -
Storage: Store as the pinacol ester if possible; hydrolyze to the acid only immediately before use.
Handling & Safety (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Stability: Hygroscopic.[2][1] May dehydrate to form the boroxine trimer (anhydride) upon prolonged storage or heating. This is reversible upon treatment with aqueous solvent.[1]
References
-
PubChem. (2025).[1] Compound Summary: (4-Bromobenzyl)boronic acid.[2][1][7] National Library of Medicine.[1] [Link][2][1]
-
Pintaric, C., et al. (2010).[1][8] "Magnesium-catalyzed reductive coupling between benzyl halides and pinacolborane."[2][1][8] Journal of the American Chemical Society, 132(34), 11825-11827.[1] [Link]
-
Miyaura, N. (2004).[1] "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Topics in Current Chemistry. [Link][2][1]
Sources
- 1. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1350513-44-8|(4-Bromobenzyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]
- 4. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. (4-Bromobenzyl)boronic acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 8. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
